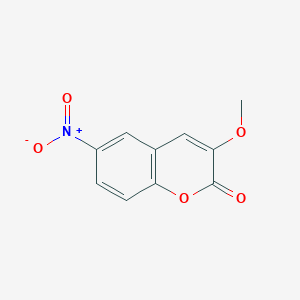![molecular formula C14H10N2O3 B14308567 Acetophenone, 2-[(p-nitrophenyl)imino]- CAS No. 113628-30-1](/img/structure/B14308567.png)
Acetophenone, 2-[(p-nitrophenyl)imino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 2-[(p-nitrophenyl)imino]- is an organic compound that belongs to the class of imines It is characterized by the presence of a nitrophenyl group attached to the imine nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-[(p-nitrophenyl)imino]- typically involves the reaction of acetophenone with p-nitroaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Common reagents used in this synthesis include hydrochloric acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as tin(IV) hydrogen phosphate can improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, 2-[(p-nitrophenyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino-substituted imines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include nitro-substituted benzaldehydes, amino-substituted imines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetophenone, 2-[(p-nitrophenyl)imino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetophenone, 2-[(p-nitrophenyl)imino]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone oxime: Similar in structure but lacks the nitrophenyl group.
Benzophenone imine: Contains a phenyl group instead of a nitrophenyl group.
p-Nitrobenzaldehyde: Contains a nitrophenyl group but lacks the imine moiety.
Uniqueness
Acetophenone, 2-[(p-nitrophenyl)imino]- is unique due to the presence of both the nitrophenyl and imine groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
113628-30-1 |
|---|---|
Molekularformel |
C14H10N2O3 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C14H10N2O3/c17-14(11-4-2-1-3-5-11)10-15-12-6-8-13(9-7-12)16(18)19/h1-10H |
InChI-Schlüssel |
SUHDWQQBPVZIAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


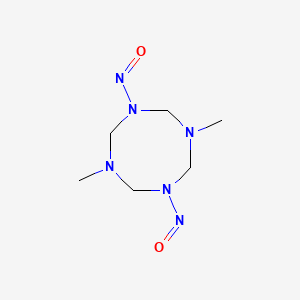
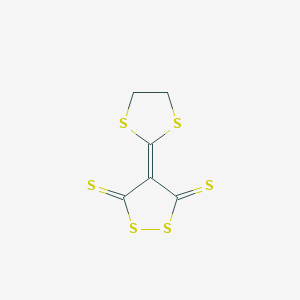
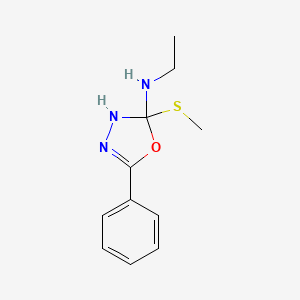
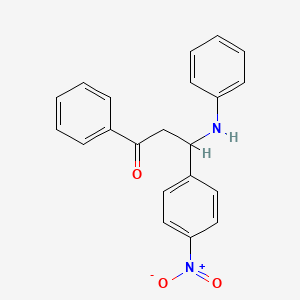
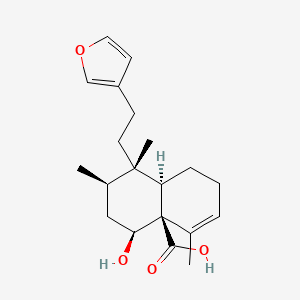
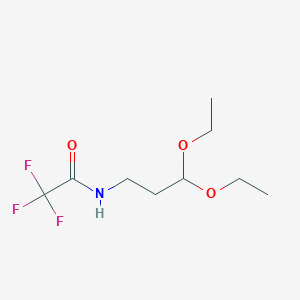
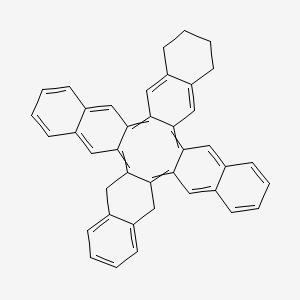
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
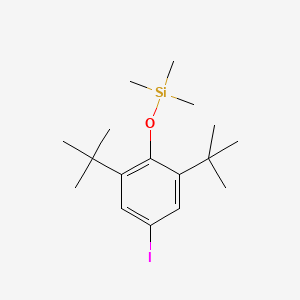
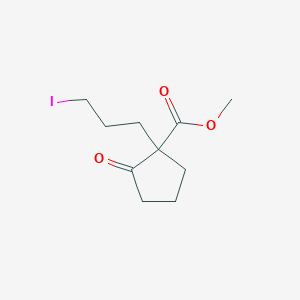
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
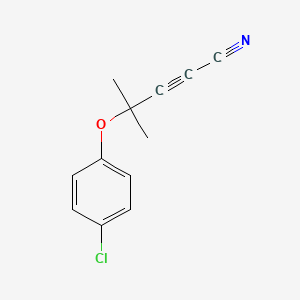
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
